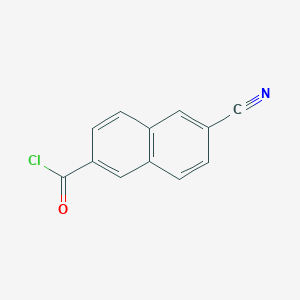

6-Cyanonaphthalene-2-carbonyl chloride

Description

Overview of Naphthalene-Derived Acyl Chlorides in Contemporary Chemical Research

Naphthalene-derived acyl chlorides are a class of organic compounds that have found extensive application in contemporary chemical research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, provides a rigid and lipophilic core that can be strategically functionalized. The presence of an acyl chloride group (-COCl) imparts high reactivity, enabling facile introduction of the naphthoyl moiety into various molecular frameworks through reactions with nucleophiles such as alcohols, amines, and phenols.

The versatility of naphthalene-derived acyl chlorides is further enhanced by the potential for substitution on the naphthalene ring system, which allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This adaptability has made them crucial intermediates in the development of a wide range of biologically active compounds and functional materials.

Significance of Cyano-Substituted Naphthalene Scaffolds in Molecular Design

The incorporation of a cyano (-C≡N) group onto a naphthalene scaffold introduces unique electronic and structural features that are highly advantageous in molecular design. The cyano group is a strong electron-withdrawing group, which can significantly influence the reactivity and photophysical properties of the naphthalene system. In medicinal chemistry, the cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target.

Furthermore, the cyano group is a versatile functional handle that can be transformed into other important functional groups, such as carboxylic acids, amines, and amides, providing further avenues for molecular elaboration. In the realm of materials science, cyano-substituted naphthalene derivatives have been investigated for their potential applications in organic electronics, owing to their unique photophysical properties.

Research Trajectories and Academic Importance of 6-Cyanonaphthalene-2-carbonyl chloride as a Synthetic Intermediate

The academic and industrial importance of this compound is intrinsically linked to its role as a precursor in the synthesis of high-value organic molecules. While direct research focusing exclusively on this compound is specialized, its significance can be understood through the applications of its derivatives.

A prime example of its utility is in the synthesis of the pharmaceutical drug Nafamostat mesylate. The precursor to this compound, 6-Cyano-2-naphthol, is a known intermediate in the production of Nafamostat mesylate. lookchem.comscbt.comchemdad.com The synthesis of Nafamostat mesylate involves the formation of an ester linkage, a reaction for which an acyl chloride is an ideal reactive partner. The plausible synthetic pathway involves the conversion of 6-Cyano-2-naphthoic acid to this compound, which can then readily react with an appropriate alcohol to form the desired ester.

The high reactivity of the acyl chloride functional group in this compound makes it a versatile intermediate for the synthesis of a variety of other compounds. For instance, it can react with amines to form amides, which are common structural motifs in many biologically active molecules. This reactivity, combined with the unique properties imparted by the cyano-substituted naphthalene core, underscores the importance of this compound in academic and industrial research focused on the development of novel pharmaceuticals and functional materials.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 6-cyano-2-naphthoyl chloride | C12H6ClNO | 68635-22-3 |

| 6-Cyano-2-naphthol | 6-hydroxy-2-naphthonitrile | C11H7NO | 52927-22-7 |

| Nafamostat mesylate | Nafamostat methanesulfonate | C21H25N5O8S2 | 82956-11-4 |

| 6-Cyano-2-naphthoic acid | 6-cyanonaphthalene-2-carboxylic acid | C12H7NO2 | Not available |

Structure

3D Structure

Properties

CAS No. |

68635-22-3 |

|---|---|

Molecular Formula |

C12H6ClNO |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

6-cyanonaphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H6ClNO/c13-12(15)11-4-3-9-5-8(7-14)1-2-10(9)6-11/h1-6H |

InChI Key |

SMWSFEBXMYRDEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)C=C1C#N |

Origin of Product |

United States |

Reactivity Profiles and Transformational Pathways of 6 Cyanonaphthalene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com The reaction proceeds through a two-step mechanism known as addition-elimination. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the highly stable chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and resulting in the substituted product. khanacademy.orglibretexts.org The high reactivity of acyl chlorides like 6-Cyanonaphthalene-2-carbonyl chloride makes them valuable synthons for introducing the 6-cyanonaphthoyl moiety into various molecular frameworks. researchgate.net

Acyl chlorides readily react with alcohols and phenols to form esters in a process known as esterification. This reaction, a type of alcoholysis, is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org this compound is expected to react with a wide range of primary, secondary, and tertiary alcohols, as well as phenols, to yield the corresponding 6-cyanonaphthalene-2-carboxylates.

Interactive Data Table: Representative Esterification Reactions

| Reactant 1 | Nucleophile | Product |

| This compound | Methanol | Methyl 6-cyanonaphthalene-2-carboxylate |

| This compound | Phenol | Phenyl 6-cyanonaphthalene-2-carboxylate |

| This compound | Isopropanol | Isopropyl 6-cyanonaphthalene-2-carboxylate |

The reaction of acyl chlorides with ammonia, primary amines, or secondary amines provides a direct and effective method for the synthesis of amides. libretexts.org This transformation, known as aminolysis, involves the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of this compound. The reaction is typically performed with two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to quench the HCl formed. Alternatively, an external base such as pyridine or triethylamine (B128534) can be used. This process yields N-substituted or N,N-disubstituted 6-cyanonaphthalene-2-carboxamides.

Interactive Data Table: Representative Amidation Reactions

| Reactant 1 | Nucleophile | Product |

| This compound | Diethylamine | N,N-Diethyl-6-cyanonaphthalene-2-carboxamide |

| This compound | Aniline | N-Phenyl-6-cyanonaphthalene-2-carboxamide |

| This compound | Ammonia | 6-Cyanonaphthalene-2-carboxamide |

Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that allows for the synthesis of aryl ketones. organic-chemistry.org In this electrophilic aromatic substitution reaction, this compound can act as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgstudymind.co.uk The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or toluene (B28343), to form a diaryl ketone. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polyacylation. libretexts.org

Interactive Data Table: Representative Friedel-Crafts Acylation

| Reactant 1 | Aromatic Substrate | Catalyst | Product |

| This compound | Benzene | AlCl₃ | (6-Cyanonaphthalen-2-yl)(phenyl)methanone |

| This compound | Toluene | AlCl₃ | (6-Cyanonaphthalen-2-yl)(p-tolyl)methanone |

Reduction Methodologies for Carboxylic Acid Derivatives

The carbonyl group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions. wikipedia.org

The reduction of an acyl chloride to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the primary alcohol. chemistrysteps.com Acyl chlorides are highly reactive, but the intermediate aldehyde is also susceptible to reduction. orgoreview.com A common reagent for this selective transformation is lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃). chemistrysteps.comlibretexts.org Its bulky t-butoxy groups moderate its reactivity, allowing for the isolation of the aldehyde. chemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C, to further enhance selectivity. libretexts.org Another established method is the Rosenmund reduction, which involves catalytic hydrogenation over a "poisoned" palladium catalyst (e.g., palladium on barium sulfate), which deactivates the catalyst enough to stop the reaction at the aldehyde stage. wikipedia.org

Interactive Data Table: Aldehyde Synthesis

| Reactant | Reagent(s) | Product |

| This compound | 1. LiAlH(Ot-Bu)₃ 2. H₂O | 6-Cyanonaphthalene-2-carbaldehyde |

| This compound | H₂, Pd/BaSO₄ (Rosenmund catalyst) | 6-Cyanonaphthalene-2-carbaldehyde |

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are used to reduce acyl chlorides completely to primary alcohols. libretexts.orglibretexts.org The reaction proceeds through a two-step hydride addition. The first hydride nucleophile attacks the carbonyl, displacing the chloride ion to form an intermediate aldehyde. Because aldehydes are also readily reduced by LiAlH₄, this intermediate is immediately attacked by a second hydride ion. libretexts.org A final workup step with water or acid protonates the resulting alkoxide to yield the primary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) can also reduce acyl chlorides to alcohols. libretexts.org

Interactive Data Table: Alcohol Synthesis

| Reactant | Reagent(s) | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | (6-Cyanonaphthalen-2-yl)methanol |

| This compound | 1. NaBH₄ 2. H₃O⁺ | (6-Cyanonaphthalen-2-yl)methanol |

Chemoselective Transformations and Functional Group Compatibility

The disparate reactivity of the acyl chloride and cyano moieties in this compound is the cornerstone of its application in complex molecular synthesis. Understanding this reactivity differential allows for the selective manipulation of one group while preserving the other, a concept central to modern synthetic chemistry.

Selective Reactivity of the Acyl Chloride in the Presence of the Cyano Group

The acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, a consequence of the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. chemistrystudent.com This inherent reactivity makes it susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution. chemistrysteps.comlibretexts.org Common transformations include hydrolysis to the corresponding carboxylic acid, alcoholysis to form esters, and aminolysis to yield amides. chemistrystudent.comyoutube.com

Conversely, the cyano (nitrile) group, while also possessing an electrophilic carbon, is significantly less reactive towards nucleophiles under standard conditions. Nucleophilic attack on the nitrile carbon typically requires stronger nucleophiles or activation by Lewis or Brønsted acids. This substantial difference in reactivity allows for a high degree of chemoselectivity in reactions involving this compound.

For instance, treatment of this compound with an alcohol in the presence of a non-nucleophilic base like pyridine would be expected to selectively form the corresponding ester, leaving the cyano group intact. Similarly, reaction with an amine would selectively produce the amide. The cyano group's robustness under these conditions allows it to be carried through several synthetic steps, to be utilized in subsequent transformations.

Table 1: Predicted Chemoselective Reactions of this compound

| Nucleophile | Reagent/Conditions | Expected Product |

| Water | Mild, aqueous | 6-Cyanonaphthalene-2-carboxylic acid |

| Alcohol (R-OH) | Pyridine, CH2Cl2 | Alkyl 6-cyanonaphthalene-2-carboxylate |

| Amine (R-NH2) | Excess amine or non-nucleophilic base | N-Alkyl-6-cyanonaphthalene-2-carboxamide |

| Grignard Reagent (R-MgBr) | Careful stoichiometry, low temperature | 6-Cyano-2-naphthyl ketone |

It is important to note that with highly reactive nucleophiles, such as Grignard reagents or organolithium compounds, careful control of stoichiometry and reaction temperature is crucial to prevent potential reaction at the cyano group.

Strategies for Orthogonal Functional Group Manipulation

The ability to independently modify both the acyl chloride and the cyano group within the same molecule is a powerful synthetic strategy. This concept, known as orthogonal functionalization, relies on the use of protecting groups or reaction conditions that are mutually compatible. nih.govthieme-connect.de

A hypothetical strategy for the orthogonal manipulation of this compound could involve the following steps:

Selective reaction of the acyl chloride: The acyl chloride can be converted to a less reactive derivative, such as an ester or an amide, as described previously. This transformation effectively "protects" the carbonyl functionality from certain reagents.

Manipulation of the cyano group: With the acyl chloride functionality masked, the cyano group can be subjected to various transformations. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid, reduced to an amine, or converted to a tetrazole.

Deprotection or further transformation of the modified acyl group: Following the modification of the cyano group, the ester or amide can be hydrolyzed back to the carboxylic acid, or in the case of a specific protecting group, removed under orthogonal conditions to regenerate a reactive functionality.

This approach allows for the sequential and independent modification of both functional groups, enabling the synthesis of complex, highly functionalized naphthalene (B1677914) derivatives. The choice of protecting groups and the sequence of reactions would be dictated by the specific synthetic target.

Advanced Cyclization and Annulation Reactions Employing this compound as a Building Block

The rigid naphthalene framework and the presence of two reactive handles make this compound an attractive precursor for the construction of fused polycyclic and heterocyclic systems through cyclization and annulation reactions.

While specific examples utilizing this compound in the literature are not abundant, its structure suggests several potential applications in advanced synthetic methodologies. For instance, intramolecular reactions can be envisioned where a nucleophilic center, introduced elsewhere on the naphthalene ring or on a substituent, attacks either the acyl chloride or an activated cyano group.

One potential avenue is the synthesis of fused nitrogen-containing heterocycles. For example, if a nucleophilic group such as an amine or a hydroxyl group is present at a sterically favorable position on the naphthalene scaffold, an intramolecular cyclization could be triggered to form a lactam or a lactone, respectively.

Furthermore, the cyano group itself can participate in cyclization reactions. For instance, in the presence of a suitable diene, a [4+2] cycloaddition (Diels-Alder reaction) could potentially occur, leading to the formation of a new fused ring system. Radical annulation strategies, which have been shown to be effective for 2-cyanoaryl acrylamides, could also be explored. organic-chemistry.org

Carbonylative cyclization reactions, where carbon monoxide is incorporated into the final ring structure, represent another promising area. researchgate.netrsc.org While typically employing CO gas, the use of CO surrogates has made these reactions more accessible. The acyl chloride moiety of this compound could potentially participate in such transformations to build complex heterocyclic frameworks.

The development of novel cyclization and annulation strategies involving this compound would open up new avenues for the synthesis of complex aromatic and heteroaromatic compounds with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, offering precise insights into the chemical environments of individual atoms. For 6-Cyanonaphthalene-2-carbonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. The aromatic protons of the naphthalene (B1677914) ring system in this compound are expected to resonate in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. pdx.eduorgchemboulder.com The electron-withdrawing nature of both the cyano (-CN) group and the carbonyl chloride (-COCl) group further influences the chemical shifts of the adjacent protons, causing them to appear at even lower fields.

The six aromatic protons of this compound are chemically non-equivalent and would theoretically produce six distinct signals. The splitting patterns of these signals, governed by spin-spin coupling with neighboring protons, would appear as doublets or doublets of doublets, providing critical information about their relative positions on the naphthalene core. Protons on the same ring as the substituents will be most affected. For instance, the proton at position 1, being peri to the carbonyl chloride group, and the protons at positions 5 and 7, adjacent to the cyano group, are expected to show the most significant downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the protons based on general principles and substituent effects.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 8.5 - 9.0 | d (doublet) |

| H-3 | 8.0 - 8.4 | d (doublet) |

| H-4 | 7.8 - 8.2 | t (triplet) or dd (doublet of doublets) |

| H-5 | 8.2 - 8.6 | d (doublet) |

| H-7 | 8.1 - 8.5 | d (doublet) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Due to the low symmetry of this compound, all 12 carbon atoms are expected to be chemically distinct, resulting in 12 unique signals in the proton-decoupled ¹³C NMR spectrum. pressbooks.pub

The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.

Carbonyl Carbon: The carbon atom of the carbonyl chloride group is highly deshielded and is expected to appear far downfield, typically in the range of 165–175 ppm. hw.ac.ukoregonstate.edu

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region, generally between 120 and 140 ppm. wfu.edu The carbons directly attached to the electron-withdrawing substituents (C-2 and C-6) and the other quaternary carbons (C-4a, C-8a) will have distinct chemical shifts compared to the protonated carbons. Signals for quaternary carbons are often weaker in intensity. pressbooks.publibretexts.org

Nitrile Carbon: The carbon of the cyano group (C≡N) has a characteristic chemical shift, typically appearing in the range of 115–125 ppm. illinois.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the predicted chemical shift regions for the different types of carbon atoms in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COCl) | 165 - 175 |

| Aromatic (C-H) | 125 - 140 |

| Aromatic (C-Substituted) | 130 - 150 |

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the naphthalene rings, helping to trace the proton sequence and confirm their relative positions. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of the signals for all protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the complete carbon framework by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com For this molecule, HMBC would be instrumental in assigning the quaternary carbons (including C-2, C-6, C-4a, C-8a, the carbonyl carbon, and the nitrile carbon) by observing their correlations with nearby protons. For example, the proton at H-1 would show an HMBC correlation to the carbonyl carbon (C=O), confirming the position of the carbonyl chloride group.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C12H6ClNO, corresponding to a molecular weight of approximately 215.64 g/mol . lookchem.comnih.govlookchem.com MS analysis would confirm this molecular weight. Under typical ionization conditions, such as Electron Ionization (EI), the molecule would also undergo fragmentation, providing structural clues. Common fragmentation pathways could include the loss of a chlorine radical (Cl•) or the entire carbonyl chloride group (•COCl).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the exact mass, which for this compound is 215.0137915 amu. lookchem.com Such accuracy enables the unambiguous confirmation of the elemental formula (C12H6ClNO), as it can differentiate the compound from other potential molecules that might have the same nominal mass but a different atomic composition. mdpi.com

Table 3: Molecular Weight and Exact Mass Data This table summarizes the key mass spectrometry data for the compound.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C12H6ClNO | lookchem.comnih.govlookchem.com |

| Average Molecular Weight | 215.64 g/mol | nih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.gov This method is particularly useful for confirming the molecular weight of the compound. However, given the reactive nature of the acid chloride functional group, care must be taken during ESI-MS analysis to avoid hydrolysis of the sample, which would result in the detection of the corresponding carboxylic acid.

Other ionization methods can also be employed. For instance, Electron Ionization (EI) is a hard ionization technique that would provide a detailed fragmentation pattern useful for structural confirmation. Atmospheric Pressure Chemical Ionization (APCI) is another option that is suitable for relatively nonpolar molecules and can provide both molecular ion information and some fragmentation. Specialized techniques like Mass-Analyzed Threshold Ionization (MATI) have also been used to study the electronic structure of related cyanonaphthalene compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The most prominent peaks are associated with the carbonyl (C=O) group of the acyl chloride and the nitrile (C≡N) group. The carbonyl stretching vibration typically appears as a strong, sharp absorption band in the region of 1750-1815 cm⁻¹, a higher frequency than typical ketones or esters due to the electron-withdrawing effect of the chlorine atom. The nitrile group gives rise to a sharp, medium-intensity absorption in the 2210-2240 cm⁻¹ range. ed.ac.uk

Additionally, the spectrum exhibits absorptions characteristic of the naphthalene ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. ed.ac.uk The presence and pattern of these peaks confirm the aromatic nature of the compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2210 - 2240 | Medium, Sharp |

| Acyl Chloride (C=O) | Stretch | 1750 - 1815 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3150 | Weak to Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are fundamental for separating this compound from impurities and for monitoring the progress of reactions involving it.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed for this purpose. nih.gov Due to the compound's aromatic structure, it possesses a strong chromophore, making it highly suitable for UV detection.

A standard method would involve a C18 stationary phase, which effectively retains the nonpolar naphthalene ring system. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a gradient elution to ensure the separation of compounds with varying polarities. The high reactivity of the carbonyl chloride group necessitates the use of aprotic solvents and rigorous moisture control to prevent on-column degradation to the corresponding carboxylic acid. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

While this compound itself has a high boiling point and may not be ideal for standard GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. researchgate.net This technique is primarily used to detect and quantify residual solvents from the synthesis and purification process (e.g., toluene (B28343), dichloromethane (B109758), thionyl chloride) or volatile byproducts.

The sample is dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. mdpi.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification by comparison with spectral libraries. nih.govsemanticscholar.org

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions. libretexts.org For a reaction producing this compound from its corresponding carboxylic acid, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in an appropriate eluent system, such as a mixture of hexanes and ethyl acetate. The relative polarities of the starting acid (more polar) and the product acyl chloride (less polar) result in different retention factors (Rf values), allowing for clear visualization of the reaction's progression under UV light. libretexts.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to validate the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry. For this compound, with the molecular formula C₁₂H₆ClNO, the theoretical elemental composition can be calculated precisely. lookchem.com

Experimental values obtained from a purified sample should align closely with these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's elemental integrity and purity.

| Element | Symbol | Theoretical % | Experimental % (Example) |

|---|---|---|---|

| Carbon | C | 66.84 | 66.79 |

| Hydrogen | H | 2.80 | 2.82 |

| Chlorine | Cl | 16.44 | 16.40 |

| Nitrogen | N | 6.50 | 6.48 |

| Oxygen | O | 7.42 | 7.51 |

Theoretical and Computational Investigations of 6 Cyanonaphthalene 2 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within a molecule, which governs its chemical properties and reaction tendencies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large energy gap implies greater stability and lower chemical reactivity. researchgate.net For 6-Cyanonaphthalene-2-carbonyl chloride, the presence of the electron-withdrawing cyano (-CN) and carbonyl chloride (-COCl) groups on the naphthalene (B1677914) ring is expected to lower the energy of the LUMO and influence the HOMO-LUMO gap. researchgate.net

HOMO: The HOMO is anticipated to be distributed primarily across the π-system of the naphthalene rings. This region represents the most probable location for an electrophilic attack.

LUMO: The LUMO is expected to be localized around the carbonyl chloride group and the cyano group. The carbonyl carbon, in particular, would be a primary site for nucleophilic attack due to the low-lying LUMO associated with the C=O π* antibonding orbital.

Interactive Table: FMO Theory Concepts

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Likely located on the naphthalene π-system, indicating sites susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Expected to be centered on the carbonyl chloride and cyano groups, highlighting the electrophilic carbonyl carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity. The electron-withdrawing groups likely reduce the gap, enhancing reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich and electron-poor regions.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are preferential sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show:

High Positive Potential (Blue): A significant region of positive potential around the carbonyl carbon, confirming it as a highly electrophilic center. This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.

Negative Potential (Red): Regions of negative potential would be located around the carbonyl oxygen and the nitrogen atom of the cyano group, indicating their nucleophilic character. The π-electron clouds of the naphthalene rings would also exhibit negative potential, though likely less intense than on the heteroatoms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications.

A crucial first step in any computational study is geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, corresponding to the most stable structure. scm.com For this compound, DFT methods like B3LYP are commonly used for this purpose. mdpi.comresearchgate.net

The molecule has a rotatable single bond between the naphthalene ring system and the carbonyl chloride group. lookchem.com This rotation gives rise to different conformers (spatial arrangements of the atoms). Conformational analysis using DFT would involve calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable conformer (the global minimum on the potential energy surface) and any other local energy minima. uci.edu The results would likely show that a planar or near-planar arrangement, where the carbonyl group is coplanar with the naphthalene ring, is the most stable due to maximized π-conjugation.

DFT calculations are highly effective at predicting various spectroscopic properties, including infrared (IR) vibrational frequencies. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the assignment of experimental spectral bands. researchgate.net

For this compound, key vibrational modes that DFT would predict include:

C=O Stretch: A strong absorption band, characteristic of the carbonyl group in an acid chloride, typically expected in the 1770-1815 cm⁻¹ region. libretexts.org

C≡N Stretch: A sharp, medium-intensity band for the nitrile group, usually appearing around 2210-2260 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the naphthalene ring system.

C-Cl Stretch: A band in the fingerprint region associated with the carbon-chlorine single bond.

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net

Interactive Table: Predicted IR Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Predicted Importance |

|---|---|---|---|

| Carbonyl Stretch | -COCl | 1770-1815 | Strong, characteristic peak |

| Nitrile Stretch | -C≡N | 2210-2260 | Medium, sharp peak |

| Aromatic C=C Stretch | Naphthalene Ring | 1400-1600 | Multiple peaks |

DFT is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it can identify the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and thus the rate of the reaction. rsc.org

A characteristic reaction of this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. byjus.com DFT calculations can be used to model this process, for example, the reaction with water (hydrolysis) or an amine (amidation). researchgate.netresearchgate.net

The calculations would likely confirm a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. DFT can optimize the geometry of this intermediate.

Transition State: The pathway from the tetrahedral intermediate to the product involves a transition state where the C-Cl bond is breaking and the C=O π-bond is reforming. DFT calculations can locate this transition state structure and calculate its energy.

Elimination: The chloride ion is expelled as a leaving group, and the C=O double bond is restored, yielding the final substitution product.

By comparing the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, providing deep insight into its feasibility and kinetics. researchgate.net

Role and Utility of 6 Cyanonaphthalene 2 Carbonyl Chloride in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Building Blocks

The primary role of 6-Cyanonaphthalene-2-carbonyl chloride in medicinal chemistry is as a reactive precursor for constructing key molecular fragments, known as building blocks, which are later assembled into active pharmaceutical ingredients (APIs). The carbonyl chloride moiety is a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively.

This reactivity is particularly relevant in the synthesis of protease inhibitors. For instance, the core structure of Nafamostat, a synthetic serine protease inhibitor, contains a 6-amidino-2-naphthyl ester group. The synthesis of such molecules involves the formation of an ester bond between a derivative of 6-cyanonaphthalene-2-carboxylic acid and a substituted benzoic acid. This compound serves as the activated form of the carboxylic acid, facilitating this esterification reaction under mild conditions. The cyano group in the precursor can subsequently be converted to the required amidine group in a later synthetic step. The use of the carbonyl chloride ensures high yields and specificity in coupling complex molecular fragments, a critical requirement in multi-step pharmaceutical synthesis.

The general reactions demonstrating its utility as a pharmaceutical precursor are summarized below:

Intermediate in Agro-chemical Development

While direct applications of this compound in commercially available agrochemicals are not extensively documented, its structural motifs are highly relevant to the field. Naphthalene (B1677914) derivatives have historically served as precursors for insecticides, such as Carbaryl. google.com Furthermore, the carboxamide functional group, readily formed by the reaction of a carbonyl chloride with an amine, is a cornerstone of modern fungicide design, particularly in the class of Succinate Dehydrogenase Inhibitors (SDHIs). acs.orgmdpi.comresearchgate.net

Therefore, this compound represents a strategic intermediate for the synthesis of novel agrochemical candidates. It provides a means to synthesize naphthalene carboxamides, combining a scaffold with known insecticidal precedent with a functional group vital for potent fungicidal activity. Researchers can utilize this building block to explore new chemical space in the search for next-generation crop protection agents. The cyano group also offers a site for further chemical modification, potentially tuning the biological activity and physical properties of the resulting compounds.

Application in Advanced Materials Chemistry

The rigid, planar structure and unique electronic properties of the 6-cyanonaphthalene moiety make it an attractive component for advanced materials.

This compound is a suitable monomer for the synthesis of high-performance polymers such as polyamides and polyesters through step-growth polymerization. The reactive carbonyl chloride can undergo polycondensation reactions with co-monomers containing two or more amine or alcohol groups.

The incorporation of the naphthalene unit into the polymer backbone is expected to impart several desirable properties:

High Thermal Stability: The rigid aromatic structure enhances the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polymer.

Mechanical Strength: The planarity and rigidity of the naphthalene ring can lead to strong intermolecular interactions and chain packing, improving tensile strength and modulus.

Specific Optical Properties: The naphthalene unit can introduce fluorescence or specific refractive indices into the polymer.

Polymers based on naphthalene derivatives are actively researched for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). knowde.comgoogleapis.comnih.gov The this compound monomer allows for the precise introduction of a polar cyano group, which can influence charge transport properties and molecular ordering in thin films.

The naphthalene ring system is a fundamental chromophore (a light-absorbing part of a molecule). The properties of this chromophore can be finely tuned by attaching substituent groups. The cyano group at the 6-position acts as an electron-withdrawing group, which can modify the absorption and emission wavelengths of the molecule.

By reacting this compound with various aromatic amines or phenols, a wide range of dyes and pigments can be synthesized. These materials can have applications in textiles, printing, and coatings. knowde.com Furthermore, the unique combination of a rigid core and a polar cyano group makes this compound a valuable precursor for materials used in optical devices, such as liquid crystals. oled-intermediates.com The introduction of the 6-cyanonaphthoyl group can influence the alignment and electro-optical switching properties of liquid crystal mixtures.

Functionalization of Complex Molecular Scaffolds

Beyond its role as a building block or monomer, this compound is an effective reagent for the functionalization of existing complex molecules and surfaces. The carbonyl chloride group allows the covalent attachment of the 6-cyanonaphthalene moiety onto a variety of substrates that possess nucleophilic sites (e.g., -OH, -NH₂, -SH).

This process can be used to intentionally modify the properties of a molecular scaffold:

Introducing a Fluorescent Tag: The naphthalene group is fluorescent, allowing it to be used as a label for tracking molecules in biological systems or for creating fluorescent sensors.

Modifying Electronic Properties: Attaching the electron-withdrawing cyanonaphthalene group can alter the electronic characteristics of a molecule, which is relevant in the design of materials for organic electronics. acs.org

Altering Surface Properties: Surfaces containing hydroxyl or amine groups can be modified to become more hydrophobic or to exhibit specific binding properties by reaction with this compound.

This strategy of functionalization provides a powerful tool for chemists to impart the desirable photophysical, electronic, and structural attributes of the 6-cyanonaphthalene unit onto a wide array of molecular platforms.

Table of Mentioned Chemical Compounds

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides, including 6-cyanonaphthalene-2-carbonyl chloride, often relies on reagents like thionyl chloride (SOCl₂) and oxalyl chloride. researchgate.netchemguide.co.uk While effective, these reagents generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), posing environmental and safety challenges. rsc.orggcande.org Emerging research is focused on developing greener and more sustainable alternatives that minimize waste and avoid the use of harsh chemicals. sigmaaldrich.com

Future synthetic strategies are expected to move away from stoichiometric chlorinating agents towards catalytic processes. One promising avenue is the use of catalysts that can generate the acyl chloride from the parent carboxylic acid using safer chlorine sources. Another approach involves activating the carboxylic acid in situ to react directly with a nucleophile, bypassing the need to isolate the acyl chloride altogether. These methods aim to improve atom economy and reduce the generation of toxic waste streams. rsc.org

Below is a comparative table of traditional versus emerging greener reagents for acyl chloride synthesis.

| Reagent | Byproducts | Safety/Environmental Concerns | Sustainability Aspect |

| Traditional Reagents | |||

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Toxic, corrosive gases | Low |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Toxic gases | Low |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Corrosive, solid waste | Low |

| Emerging Alternatives | |||

| Vilsmeier Reagent | DMF, HCl | Less hazardous byproducts | Moderate |

| Catalytic Methods | Minimal | Reduced waste, reusable catalyst | High |

| In situ Activation Agents | Varies | Avoids isolation of reactive intermediate | High |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

While the classical reactivity of acyl chlorides involves nucleophilic acyl substitution, modern organic synthesis is exploring unconventional reaction pathways. wikipedia.org Future research on this compound will likely focus on leveraging photoredox and transition-metal catalysis to unlock novel reactivity modes. rsc.orgacs.org

For instance, photoredox/nickel dual catalysis can facilitate the cross-coupling of acyl chlorides with a variety of partners, including organoboron reagents and alkylsilicates, to form ketones under mild conditions. rsc.orgsemanticscholar.org This approach could enable the generation of acyl radicals from this compound, which can then participate in a range of transformations that are inaccessible through traditional polar reaction mechanisms. nih.gov Furthermore, new catalytic systems based on palladium or ruthenium could enable site-selective functionalization of the naphthalene (B1677914) core, overriding traditional directing group effects. researchgate.netacs.orgacs.org

Potential unconventional reactions for this compound include:

Decarbonylative Coupling: Removal of the carbonyl group to form a carbon-carbon or carbon-heteroatom bond.

Radical-based Acylation: Generation of an acyl radical for addition to alkenes or heteroarenes. nih.gov

Reductive Coupling: Dimerization or cross-coupling reactions under reductive conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity of acyl chlorides makes them ideal candidates for integration into continuous flow chemistry systems. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acs.org The in situ generation and immediate consumption of this compound in a flow reactor can minimize the risks associated with handling and storing this reactive intermediate. acs.orgoup.com

Automated synthesis platforms can further accelerate the exploration of derivatives of this compound. nih.govsigmaaldrich.com These systems can perform numerous reactions in parallel, allowing for rapid screening of reaction conditions and the generation of libraries of compounds for applications in drug discovery and materials science. chemrxiv.orgresearchgate.netnih.gov The combination of flow chemistry and automation represents a powerful paradigm for the efficient and safe synthesis of novel functional molecules derived from this key building block.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | - Enhanced safety by minimizing accumulation of the reactive acyl chloride. acs.org - Precise control over exothermic reactions. - Facile scalability from laboratory to production. - Integration of multiple synthetic steps into a continuous process. oup.com |

| Automated Synthesis | - High-throughput screening of reaction conditions and substrates. researchgate.net - Rapid generation of compound libraries for biological or material screening. - Data-driven optimization of synthetic routes. nih.gov |

Bio-inspired Synthesis and Biocatalytic Approaches

While the direct enzymatic synthesis of a highly reactive compound like an acyl chloride is challenging, biocatalysis offers green and highly selective alternatives for the synthesis of its precursors and derivatives. iupac.org Enzymes such as lipases and esterases can be used for the regioselective acylation of complex molecules using derivatives of 6-cyanonaphthalene-2-carboxylic acid. tandfonline.comcas.czacs.org

A key area of future research is the use of carboxylic acid reductases (CARs). nih.govrwth-aachen.deresearchgate.net These enzymes can reduce carboxylic acids to aldehydes, which are valuable synthetic intermediates. researchgate.netelsevierpure.com A chemoenzymatic strategy could involve the enzymatic reduction of 6-cyanonaphthalene-2-carboxylic acid to the corresponding aldehyde, followed by chemical elaboration. This approach combines the selectivity of enzymes with the versatility of traditional organic synthesis, paving the way for more sustainable manufacturing processes.

Computational Design of Advanced Derivatives with Tailored Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. ijpsjournal.com Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound and its derivatives. researchgate.netsamipubco.comrsc.orgjocpr.com These tools can help researchers understand reaction mechanisms, predict the outcomes of unknown reactions, and design novel molecules with specific, tailored properties. mdpi.com

For example, computational screening can identify substituents on the naphthalene ring that would modulate the electrophilicity of the carbonyl carbon, thereby fine-tuning its reactivity for a specific application. researchgate.net This predictive power can guide synthetic efforts, reducing the need for extensive empirical screening and accelerating the discovery of new functional materials, catalysts, and therapeutic agents. nih.gov

| Computational Method | Application in Designing Derivatives |

| Density Functional Theory (DFT) | - Predict reaction barriers and transition state geometries. researchgate.netrsc.org - Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. samipubco.com - Model spectroscopic properties (NMR, IR) for structural confirmation. mdpi.com |

| Molecular Docking | - Predict binding affinity of derivatives to biological targets (e.g., enzymes, receptors). ijpsjournal.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | - Correlate structural features of derivatives with their chemical reactivity or biological activity. |

Q & A

Q. What are the critical considerations for synthesizing 6-Cyanonaphthalene-2-carbonyl chloride with high purity?

Methodological Answer:

- Key Steps :

- Precursor Selection : Start with 6-cyanonaphthalene-2-carboxylic acid. Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] for acyl chloride formation. Monitor reaction completion via in situ FTIR (disappearance of -COOH peak at ~1700 cm⁻¹ and appearance of -COCl at ~1800 cm⁻¹) .

- Solvent Choice : Use anhydrous dichloromethane (DCM) or toluene to avoid hydrolysis.

- Purification : Distill under reduced pressure (boiling point estimation: ~220–240°C based on analogous naphthalene derivatives ). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹³C NMR (characteristic carbonyl carbon at ~175 ppm).

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Multi-Technique Approach :

- ¹H NMR : Expect aromatic protons in the naphthalene ring (δ 7.5–8.8 ppm, splitting patterns dependent on substitution).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 215 (C₁₂H₆ClNO).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 66.84%, H: 2.79%, N: 6.49%, Cl: 16.42%).

- Contradiction Resolution : If spectroscopic data conflicts (e.g., unexpected carbonyl shifts), re-examine reaction conditions for side products like hydrolysis intermediates or dimerization .

Advanced Research Questions

Q. How do electronic effects of the cyano and carbonyl chloride groups influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Experimental Design :

- Kinetic Studies : Compare reaction rates with amines (e.g., aniline vs. less nucleophilic 4-nitroaniline) in polar aprotic solvents (DMF, DMSO).

- DFT Calculations : Model electron density at the carbonyl carbon (Mulliken charges) using Gaussian 13. Correlate with experimental reactivity trends.

- Steric Analysis : Use X-ray crystallography (if crystalline) or NOESY NMR to assess steric hindrance from the naphthalene backbone .

- Data Interpretation : A meta-cyano group may withdraw electron density via resonance, accelerating substitution, while steric effects from the naphthalene ring could counteract this .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:

- Controlled Stability Testing :

- Environmental Simulation : Store samples under inert gas (Ar), ambient air, and humid conditions (40% RH). Monitor degradation via TLC and GC-MS weekly.

- Degradation Pathways : Identify hydrolysis products (e.g., carboxylic acid) or dimerization via LC-MS/MS.

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use Arrhenius plots to predict shelf life at different temperatures .

- Contradiction Mitigation : If literature reports conflict (e.g., stability in DCM vs. THF), replicate experiments with standardized protocols (e.g., ISO 9001 guidelines for reagent handling) .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Literature may report yields ranging from 60–85% due to variations in SOCl₂ stoichiometry or distillation efficiency. Standardize catalyst loading (e.g., 1.2 eq SOCl₂) and use Dean-Stark traps for water removal .

- Spectroscopic Anomalies : Discrepancies in ¹³C NMR shifts (~175 ppm vs. 170 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d6). Always report solvent and calibration standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.